4-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide
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Overview
Description
4-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a synthetic organic compound that features a fluorinated benzamide moiety linked to a pyrimidine ring, which is further substituted with a pyrrolidine group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 2-chloropyrimidine with pyrrolidine under basic conditions.
Introduction of the Fluorobenzamide Moiety: The fluorobenzamide moiety can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the fluorobenzamide with the pyrimidine intermediate.
Final Assembly: The final step involves the coupling of the pyrimidine intermediate with the fluorobenzamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrimidine or benzamide moieties.
Substitution: The fluorine atom on the benzamide ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like tetrabutylammonium fluoride (TBAF) in suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide ring.
Scientific Research Applications
4-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: The compound serves as a tool to probe the function of specific proteins and enzymes in biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The pyrimidine and benzamide moieties are crucial for binding to these targets, leading to modulation of their activity . The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, exhibit similar biological activities.
Fluorobenzamides: Other fluorobenzamide derivatives, like 4-fluoro-N-(4-methylbenzyl)benzamide, share structural similarities and may have comparable biological properties.
Pyrimidine Derivatives: Compounds like 2-(pyrrolidin-1-yl)pyrimidine and its analogs are structurally related and used in similar research applications.
Uniqueness
4-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is unique due to the combination of its fluorinated benzamide and pyrimidine moieties, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable compound for medicinal chemistry and biological research .
Properties
IUPAC Name |
4-fluoro-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c17-13-5-3-12(4-6-13)15(22)19-11-14-7-8-18-16(20-14)21-9-1-2-10-21/h3-8H,1-2,9-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIVTYFGLKCSKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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